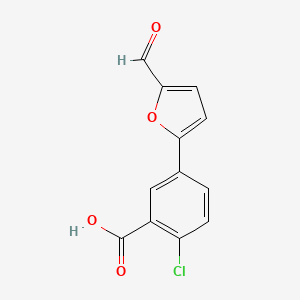

2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c13-10-3-1-7(5-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRSAJZMYULEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357965 | |

| Record name | 2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355142-36-8 | |

| Record name | 2-chloro-5-(5-formylfuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Due to the limited availability of published data for this specific molecule, this document focuses on presenting verified information and highlights areas where data is currently unavailable.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 355142-36-8 | 2a biotech |

| Molecular Formula | C₁₂H₇ClO₄ | Cymit Quimica |

| Molecular Weight | 250.63 g/mol | Cymit Quimica |

| Appearance | Solid | Cymit Quimica |

| Purity | 97% | Cymit Quimica |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

It is important to note that critical experimental data such as melting point, boiling point, and solubility in various solvents are not currently published. Researchers are advised to perform their own characterization to determine these values.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the current literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for analogous compounds.

Conceptual Synthetic Workflow:

A potential synthetic pathway could involve a Suzuki or Stille coupling reaction, which are common methods for forming carbon-carbon bonds between aromatic rings. The logical workflow for such a synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. The structural motifs present, a substituted benzoic acid and a formylfuran, are found in various biologically active molecules, suggesting potential for this compound as a scaffold in drug discovery. A general workflow for screening such a compound for biological activity is presented below.

Caption: A generalized workflow for the screening and development of a novel chemical entity.

Elucidation of the Chemical Structure and Properties of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure and predicted properties of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic analysis of analogous structures to present a detailed theoretical characterization. This includes a proposed synthetic pathway, predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a discussion of potential biological activities based on its structural motifs. All predicted quantitative data are summarized in structured tables for clarity. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related furan-containing benzoic acid derivatives.

Chemical Structure and Properties

This compound is a polyfunctional aromatic compound featuring a chlorinated benzoic acid moiety linked to a formyl-substituted furan ring. Its chemical structure combines several key functional groups that are of significant interest in medicinal chemistry and materials science.

Systematic Name: this compound Molecular Formula: C₁₂H₇ClO₄ Molecular Weight: 250.64 g/mol CAS Number: 355142-36-8

The core structure consists of a benzene ring substituted with a carboxylic acid group and a chlorine atom at positions 1 and 2, respectively. At position 5, it is connected to the 5-position of a furan-2-carbaldehyde ring. The presence of the chlorine atom, the carboxylic acid, the aldehyde, and the furan ring suggests a molecule with diverse chemical reactivity and potential for various biological interactions.

Proposed Synthesis Pathway

A logical approach would involve the palladium-catalyzed cross-coupling of a suitable boronic acid derivative of one of the aromatic rings with a halogenated derivative of the other. One possible disconnection approach is illustrated below.

Figure 1: Proposed retrosynthetic analysis for this compound.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on standard Suzuki-Miyaura coupling conditions and may require optimization.

Reaction Scheme:

(5-Bromo-2-chlorobenzoic acid) + (5-Formylfuran-2-boronic acid) --[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> this compound

Materials:

-

5-Bromo-2-chlorobenzoic acid

-

5-Formylfuran-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Acidify the aqueous layer with 1 M HCl to precipitate any remaining product, which can then be extracted with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Figure 2: Proposed experimental workflow for the synthesis of the target compound.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of the chemical structure and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. The predictions are based on the additive effects of the substituents on the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~9.7 | s | 1H | -CHO |

| ~8.2 | d | 1H | Ar-H (ortho to -COOH) |

| ~7.8 | dd | 1H | Ar-H (meta to -COOH) |

| ~7.6 | d | 1H | Ar-H (para to -COOH) |

| ~7.5 | d | 1H | Furan-H |

| ~7.2 | d | 1H | Furan-H |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -CHO (carbonyl) |

| ~166 | -COOH (carbonyl) |

| ~155 | Furan C-O |

| ~152 | Furan C-CHO |

| ~135 | Ar C-Cl |

| ~132 | Ar C-COOH |

| ~130 | Ar-H |

| ~128 | Ar-H |

| ~125 | Ar-H |

| ~123 | Furan C-H |

| ~115 | Furan C-H |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are listed below. These are based on the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch | Aldehyde |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Carboxylic acid |

| ~1150 | C-O-C stretch | Furan |

| ~800 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 250/252, showing the isotopic pattern for one chlorine atom).

-

Major Fragments:

-

Loss of -OH (M-17)

-

Loss of -CHO (M-29)

-

Loss of -COOH (M-45)

-

Fragments corresponding to the cleavage of the bond between the two aromatic rings.

-

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, its structural components are present in many biologically active molecules. This suggests that the compound could be a valuable scaffold for drug discovery.

-

Antimicrobial Activity: Furan and benzoic acid derivatives are known to exhibit a broad range of antimicrobial activities. The combination of these two moieties may lead to compounds with potent antibacterial or antifungal properties.

-

Anticancer Activity: Many benzofuran and substituted benzoic acid derivatives have been investigated for their anticancer properties.[1][2] These compounds can act through various mechanisms, including the inhibition of key enzymes or interference with cell signaling pathways.

-

Enzyme Inhibition: The carboxylic acid and aldehyde functionalities can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.

Figure 3: Logical relationship of the compound to potential biological applications.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities and therapeutic potential of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of this compound. While experimental data remains scarce, the proposed synthetic route and predicted spectral data offer a solid foundation for future research. The structural features of this molecule suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and materials science. The detailed information presented herein is intended to facilitate and encourage such future explorations.

References

An In-depth Technical Guide to 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid (CAS 355142-36-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document outlines its physicochemical properties based on available data and proposes a detailed synthetic protocol based on established chemical principles, specifically the Suzuki-Miyaura cross-coupling reaction. This guide serves as a valuable resource for researchers looking to synthesize and utilize this compound in drug discovery and development, offering a theoretical framework and practical guidance for its preparation and potential applications.

Chemical Properties and Data

This compound is a substituted aromatic carboxylic acid containing a furan moiety. Its structural features, including a carboxylic acid group, an aldehyde, a chloro substituent, and a furan ring, make it a versatile building block for the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 355142-36-8 | [1] |

| Molecular Formula | C₁₂H₇ClO₄ | |

| Molecular Weight | 250.64 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| InChI Key | NVRSAJZMYULEFC-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1cc(cc(Cl)c1)c1oc(C=O)cc1 | |

| Storage | Ambient Temperature |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction would involve the coupling of a boronic acid derivative with a halide. For this specific synthesis, the proposed precursors are 5-bromo-2-chlorobenzoic acid and 5-formylfuran-2-boronic acid .[2][3]

Proposed Synthetic Pathway

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard Suzuki-Miyaura coupling procedures and should be optimized for specific laboratory conditions.[2]

Materials:

| Reagent | Molar Equivalent | Purpose |

| 5-Bromo-2-chlorobenzoic acid | 1.0 | Aryl halide precursor |

| 5-Formylfuran-2-boronic acid | 1.1 - 1.5 | Boronic acid precursor |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Catalyst |

| Base (e.g., K₂CO₃, Na₂CO₃) | 2.0 - 3.0 | Activates boronic acid |

| Solvent (e.g., Dioxane/Water, Toluene/Water) | - | Reaction medium |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | Drying agent |

| Ethyl Acetate | - | Extraction solvent |

| Hydrochloric Acid (1M) | - | Acidification |

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-2-chlorobenzoic acid (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of ~2-3 using 1M HCl to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Discovery

While specific biological activity for this compound is not widely reported, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial and antiviral properties.[4] The presence of the chloro and furan moieties can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

This molecule can serve as a key intermediate for the synthesis of a library of compounds for screening. The carboxylic acid and aldehyde functionalities provide reactive handles for further chemical modifications, such as amidation, esterification, and reductive amination, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

Based on available data, this compound should be handled with care in a well-ventilated laboratory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide provides essential information on its properties and a detailed, albeit proposed, synthetic protocol via Suzuki-Miyaura coupling. The versatile functionalities of this molecule open avenues for the synthesis of novel compounds for drug discovery and materials science. Further research into the biological activities of its derivatives is warranted.

References

Synthesis of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient synthetic pathway for the preparation of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid, a key building block in medicinal chemistry and materials science. The synthesis is strategically designed as a two-step process, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a saponification to yield the final product. This document provides detailed experimental protocols and a summary of quantitative data based on analogous reactions reported in the literature.

I. Synthesis Strategy and Overview

The synthesis of the target molecule is achieved through the strategic formation of a carbon-carbon bond between a substituted benzoic acid derivative and a functionalized furan ring. A Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions.[1][2][3][4] To ensure the success of the coupling and prevent unwanted side reactions, the carboxylic acid of the benzoic acid starting material is protected as a methyl ester. The bromine atom at the 5-position is preferentially utilized for the cross-coupling over the chlorine atom at the 2-position due to its higher reactivity in the palladium catalytic cycle.[4] The synthesis culminates in the hydrolysis of the methyl ester to the desired carboxylic acid.

The overall synthetic pathway is depicted in the following workflow:

Figure 1: Proposed two-step synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the key transformations and expected quantitative data for each step of the synthesis. The yields are estimates based on analogous Suzuki-Miyaura coupling and saponification reactions reported in the literature for structurally similar compounds.

| Step | Reaction | Starting Materials | Key Reagents | Product | Expected Yield (%) |

| 1 | Suzuki-Miyaura Cross-Coupling | Methyl 2-chloro-5-bromobenzoate, (5-formylfuran-2-yl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate | 80-95 |

| 2 | Saponification | Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate | NaOH, HCl | This compound | >90 |

III. Detailed Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura cross-coupling and ester hydrolysis.[1][5][6][7]

Step 1: Synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate

Materials:

-

Methyl 2-chloro-5-bromobenzoate (1.0 eq)

-

(5-formylfuran-2-yl)boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloro-5-bromobenzoate (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate.

Step 2: Synthesis of this compound

Materials:

-

Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).

-

Base Addition: Add sodium hydroxide pellets (2.0 - 3.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum to yield this compound. If a precipitate does not form upon acidification, the product can be extracted from the aqueous layer with ethyl acetate. The combined organic extracts should then be washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the final product.

IV. Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental and analytical steps involved in the synthesis.

Figure 2: Detailed experimental and analytical workflow for the synthesis.

References

Spectroscopic Profile of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound, 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Due to the absence of experimentally determined spectra in publicly available literature, this document presents a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The predictions are derived from the analysis of its constituent chemical moieties—a substituted chlorobenzoic acid and a formyl-substituted furan—and established principles of spectroscopic theory. This guide also outlines detailed experimental protocols for the acquisition of such data and includes a workflow diagram for the general spectroscopic characterization of newly synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on data for 2-chlorobenzoic acid and 5-formylfuran, taking into account the electronic effects of the substituents on the aromatic rings. Electron-donating groups will generally cause upfield shifts (lower ppm), while electron-withdrawing groups will cause downfield shifts (higher ppm) for nearby protons and carbons[1][2].

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Carboxylic Acid | ~13.5 | singlet | - | COOH |

| Aldehyde | ~9.7 | singlet | - | CHO |

| Aromatic (Benzoic) | ~8.2 | doublet | ~2.0 | H-6 |

| Aromatic (Benzoic) | ~8.0 | doublet of doublets | ~8.5, 2.0 | H-4 |

| Aromatic (Benzoic) | ~7.8 | doublet | ~8.5 | H-3 |

| Furan | ~7.5 | doublet | ~3.7 | H-4' |

| Furan | ~7.4 | doublet | ~3.7 | H-3' |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carboxylic Acid | ~166 | COOH | ||

| Aldehyde | ~178 | CHO | ||

| Aromatic (Benzoic) | ~155 | C-5 | ||

| Aromatic (Benzoic) | ~138 | C-1 | ||

| Aromatic (Benzoic) | ~134 | C-2 | ||

| Aromatic (Benzoic) | ~132 | C-4 | ||

| Aromatic (Benzoic) | ~131 | C-6 | ||

| Aromatic (Benzoic) | ~128 | C-3 | ||

| Furan | ~158 | C-2' | ||

| Furan | ~154 | C-5' | ||

| Furan | ~125 | C-3' | ||

| Furan | ~114 | C-4' |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are subject to solvent effects and the specific experimental conditions.

Infrared (IR) Spectroscopy

The expected IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present in the molecule: a carboxylic acid, an aromatic aldehyde, a furan ring, and a chloro-substituted benzene ring.[3][4][5][6][7]

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100-3000 | Medium | C-H stretch | Aromatic & Furan |

| 2850 & 2750 | Weak | C-H stretch | Aldehyde |

| 1730-1700 | Strong | C=O stretch | Carboxylic Acid |

| 1700-1680 | Strong | C=O stretch | Aldehyde (conjugated) |

| 1600-1475 | Medium-Weak | C=C stretch | Aromatic & Furan |

| 1300-1000 | Strong | C-O stretch | Carboxylic Acid, Ether (Furan) |

| 800-600 | Strong | C-Cl stretch | Chloro-aromatic |

Mass Spectrometry (MS)

The predicted mass spectrometry data includes the exact mass of the molecular ion and plausible fragmentation patterns based on the known behavior of benzoic acids and furan derivatives under electron impact ionization.[8][9][10][11][12][13][14]

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion Formula | Description |

| 264.0084 | [C₁₂H₇ClO₄]⁺ | Molecular Ion (M⁺) |

| 247 | [C₁₂H₆ClO₃]⁺ | Loss of OH radical |

| 235 | [C₁₁H₆ClO₃]⁺ | Loss of CHO radical |

| 219 | [C₁₂H₇ClO₃]⁺ | Loss of CO₂ from M⁺-OH |

| 183 | [C₁₁H₆Cl]⁺ | Loss of COOH and CO |

| 139 | [C₇H₄ClO]⁺ | Cleavage of the furan ring |

| 111 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine |

| 95 | [C₅H₃O₂]⁺ | Formylfuran cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[15][16] Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary. If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition :

-

Number of Scans : 16-64 scans are typically sufficient.

-

Relaxation Delay : A delay of 1-2 seconds between pulses.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : A spectral width of approximately 16 ppm.

-

-

¹³C NMR Acquisition :

-

Number of Scans : 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay : A delay of 2-5 seconds.

-

-

Data Processing : The acquired Free Induction Decay (FID) data is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically TMS (δ 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid, LC-MS with electrospray ionization (ESI) is a common method.[12]

-

Ionization : Electron Impact (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation.[17][18] For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for "this compound." While the presented data is theoretical, it offers a robust starting point for researchers engaged in the synthesis and characterization of this and structurally related compounds. The detailed methodologies and workflow diagram serve as a practical resource for ensuring the acquisition of high-quality, reproducible spectroscopic data, which is essential for unambiguous structure elucidation and purity assessment in the fields of chemical research and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. echemi.com [echemi.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature for this compound, this document outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. The presented data should be considered illustrative, providing a framework for laboratory investigation.

Compound Profile

-

IUPAC Name: this compound

-

CAS Number: 355142-36-8

-

Molecular Formula: C₁₂H₇ClO₄

-

Molecular Weight: 250.64 g/mol

-

Structure:

-

A benzoic acid core substituted with a chloro group at the 2-position.

-

A 5-formylfuran-2-yl group attached at the 5-position of the benzoic acid ring.

-

The presence of a carboxylic acid group suggests potential for solubility in basic aqueous solutions and polar organic solvents capable of hydrogen bonding. The chlorinated aromatic ring and the furan moiety contribute to its organic character, suggesting solubility in a range of organic solvents. A related compound, 2-(5-formyl-furan-2-yl)-benzoic acid, is reported to be slightly soluble in DMSO and methanol.

Illustrative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general principles of organic chemistry. This table serves as a guide for solvent selection in experimental studies.

| Solvent | Chemical Class | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Highly polar aprotic solvent, effective at dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Amide | Soluble | Polar aprotic solvent with a high dielectric constant, capable of solvating many organic molecules. |

| Methanol | Alcohol | Slightly Soluble | Polar protic solvent, can engage in hydrogen bonding with the carboxylic acid group. |

| Ethanol | Alcohol | Slightly Soluble | Similar to methanol, but its slightly lower polarity may result in reduced solubility. |

| Acetone | Ketone | Sparingly Soluble | Aprotic solvent with moderate polarity. |

| Acetonitrile | Nitrile | Sparingly Soluble | Polar aprotic solvent, but may be less effective than DMSO or DMF for this compound. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Insoluble | Nonpolar solvent, unlikely to effectively solvate the polar carboxylic acid and formyl groups. |

| Hexane | Alkane | Insoluble | Nonpolar solvent, incompatible with the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound.[1][2][3]

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and place it into a clean, dry test tube or vial.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for a predetermined time (e.g., 1-2 minutes) to ensure thorough interaction between the solute and the solvent.[1]

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

Incremental Solvent Addition: If the solid is not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL), mixing thoroughly after each addition, until the solid dissolves completely or a maximum volume is reached.

-

Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Classification: The solubility can then be classified based on the amount of solvent required. For example, if 1 mg of the compound dissolves in less than 1 mL of solvent, it can be considered "soluble." If it requires 1-10 mL, it might be classified as "sparingly soluble," and if more than 10 mL is needed, it could be deemed "insoluble."[2]

General Solubility Testing Workflow

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

Caption: A workflow diagram for determining the solubility of an organic compound.

Acid-Base Solubility Considerations

The presence of a carboxylic acid functional group suggests that the solubility of this compound will be significantly influenced by pH.

-

In Basic Solutions: The compound is expected to be soluble in aqueous solutions of bases like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃) due to the formation of a water-soluble sodium carboxylate salt.[2][3]

-

In Acidic Solutions: It is expected to be insoluble in aqueous acids like 5% hydrochloric acid (HCl).

Acid-Base Solubility Testing Workflow

The following diagram outlines the logic for testing the solubility of an organic compound in acidic and basic solutions.

Caption: A decision tree for the acid-base solubility classification of an organic compound.

This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound. For precise quantitative data, it is imperative to conduct thorough laboratory experiments following the outlined protocols.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(5-formylfuran-2-yl)benzoic acid is a multifaceted chemical entity poised for significant contributions to drug discovery and medicinal chemistry. This technical guide explores the potential research applications of this compound, drawing upon the well-established biological activities of its constituent moieties: the 2-chlorobenzoic acid scaffold and the 5-formylfuran ring system. While direct experimental data for this specific molecule is nascent, its structural attributes suggest a strong potential for development as an intermediate in the synthesis of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of its synthetic accessibility, potential biological activities, and detailed, generalized experimental protocols for its evaluation.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules that offer unique structural features and multiple points for chemical modification are invaluable starting points for drug discovery programs. This compound emerges as such a candidate, integrating three key functional groups that confer significant synthetic versatility and the potential for diverse biological interactions.

-

The 2-Chlorobenzoic Acid Core: Halogenated benzoic acids are a well-established class of compounds in medicinal chemistry. The presence of a chlorine atom can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Derivatives of 2-chlorobenzoic acid have been investigated for their antimicrobial and anticancer properties.[1][2][3]

-

The 5-Formylfuran Moiety: The furan ring is a common heterocycle in pharmacologically active compounds, often serving as a bioisostere for a phenyl ring.[4] Its inclusion can influence the molecule's pharmacokinetic profile. The formyl group is a versatile chemical handle, enabling the synthesis of a wide array of derivatives through reactions like reductive amination and condensation.[5][6] Compounds containing the 5-formylfuran scaffold have been explored for various therapeutic applications.

This guide will delineate the potential research avenues for this compound, providing a roadmap for its exploration as a building block in the development of next-generation therapeutics.

Synthetic Accessibility and Chemical Properties

This compound is commercially available from various chemical suppliers, facilitating its immediate use in research endeavors. Its synthesis would likely involve established methodologies for the formation of furan rings and the functionalization of benzoic acids.

The reactivity of this molecule is dictated by its three principal functional groups: the carboxylic acid, the aldehyde (formyl group), and the chloro-substituted aromatic ring. This trifunctional nature allows for a systematic approach to structure-activity relationship (SAR) studies.

Potential Research Applications and Biological Activities

Based on the known activities of its structural components, this compound is a promising scaffold for the development of agents targeting several key therapeutic areas.

Anticancer Activity

Numerous benzoic acid and furan derivatives have demonstrated significant anticancer properties. For instance, 2-amino-3-chlorobenzoic acid has shown cytotoxic effects against breast cancer cell lines.[2][7] The mechanism of action for such compounds can be diverse, often involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Signaling Pathway to Investigate:

The PI3K/Akt pathway is a critical signaling cascade that is frequently dysregulated in various cancers, promoting cell growth and survival. Small molecule inhibitors that target components of this pathway are of significant interest in oncology.

Illustrative Quantitative Data from Analogous Compounds:

The following table summarizes the cytotoxic activity of a related chlorinated benzoic acid derivative against a breast cancer cell line. This data is presented to illustrate the potential potency that could be explored with derivatives of this compound.

| Compound | Cell Line | IC50 Value | Incubation Time |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 26 µM | 24 h |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 5 µM | 48 h |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 7.2 µM | 72 h |

| Data compiled from a study on a structurally related compound to demonstrate potential activity.[7] |

Antimicrobial Activity

Both chlorinated benzoic acids and furan-containing molecules have a history of investigation as antimicrobial agents.[1][3][4] The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics. Derivatives of this compound could be synthesized and screened for activity against a panel of clinically relevant bacteria and fungi.

Illustrative Quantitative Data from Analogous Compounds:

The table below presents the minimum inhibitory concentration (MIC) values for a synthesized 2-chlorobenzoic acid derivative against various microorganisms, showcasing the potential for this class of compounds.

| Compound | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | E. coli (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) |

| Schiff's base of 2-chlorobenzoic acid | 2.57 | 2.57 | 2.27 | 2.57 | 2.57 |

| This data is illustrative and based on a study of related 2-chlorobenzoic acid derivatives.[1][3] |

Experimental Protocols

The following are detailed, generalized methodologies for the initial biological evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., E. coli or S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries for screening against a wide range of biological targets. The established anticancer and antimicrobial potential of its constituent chemical motifs strongly suggests that derivatives of this compound warrant investigation.

Future research should focus on the synthesis of a focused library of derivatives, exploring modifications at the carboxylic acid, formyl, and chloro-aryl positions. Subsequent screening of these compounds in relevant in vitro and in vivo models will be crucial to unlocking the full therapeutic potential of this versatile chemical entity. This systematic approach will pave the way for the potential identification of new drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Prospective Mechanism of Action of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the potential mechanisms of action for the novel compound, 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. As a molecule combining a substituted benzoic acid and a functionalized furan ring, direct experimental data on its biological activity is not yet publicly available. Therefore, this paper extrapolates potential therapeutic targets and mechanisms based on a thorough review of structurally related compounds. The primary aim is to guide future research and hypothesis-driven investigation into the pharmacological profile of this compound.

The analysis of analogous structures suggests that this compound may exhibit activity as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a modulator of Cyclooxygenase (COX) enzymes, or as an antimicrobial or antiviral agent. This whitepaper details the established mechanisms of these related compounds, provides relevant quantitative data from existing literature, and outlines detailed experimental protocols to facilitate the investigation of these potential activities for the title compound.

Introduction

This compound is a unique chemical entity featuring a chlorinated benzoic acid scaffold linked to a 5-formylfuran moiety. The combination of these two pharmacologically significant fragments suggests a high potential for biological activity. Benzoic acid derivatives are a well-established class of compounds with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and antiviral activities. Similarly, the furan ring is a core component of many natural and synthetic bioactive molecules, known to contribute to diverse pharmacological effects.[1][2]

Given the absence of direct studies on this compound, this document explores its potential mechanisms of action through the lens of established activities of structurally similar molecules. The following sections will delve into these potential mechanisms, supported by data from related compounds and detailed experimental methodologies.

Potential Mechanisms of Action and Supporting Data

Based on the structural motifs present in this compound, several potential mechanisms of action are proposed.

PARP Inhibition

The presence of a benzoic acid moiety is a common feature in many Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.

While no direct data links this compound to PARP inhibition, a structurally related compound, 2-fluoro-5-formylbenzoic acid, has been investigated in the context of PARP inhibitor development.

To provide a reference for potential efficacy, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several established PARP inhibitors.

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Olaparib | 1.9 | 0.8 |

| Rucaparib | 1.4 | 1.4 |

| Niraparib | 3.8 | 2.1 |

| Talazoparib | 0.57 | 1.6 |

Data is illustrative and sourced from publicly available literature.

Cyclooxygenase (COX) Inhibition

Substituted benzoic acids are the chemical foundation for many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been explored for their analgesic activity through COX-2 inhibition.[3]

The following table presents the IC50 values for several selective and non-selective COX inhibitors.

| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >1000 | 0.53 | >1887 |

| Ibuprofen | 13 | 344 | 0.04 |

| Diclofenac | 5.1 | 0.8 | 6.38 |

Data compiled from various sources.[4][5][6][7]

Antiviral Activity via Neuraminidase Inhibition

Certain benzoic acid derivatives have demonstrated potent antiviral activity. A notable example is the compound NC-5, which inhibits the influenza A virus neuraminidase.[8][9] Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells. Its inhibition prevents the spread of the virus.

The antiviral efficacy of NC-5 is summarized in the table below.

| Virus Strain | EC50 (µM) | CC50 (µM) |

| Influenza A/FM/1/47 (H1N1) | 33.6 | >640 |

| Oseltamivir-resistant H1N1 | 32.8 | >640 |

| Influenza A/Beijing/32/92 (H3N2) | Not specified | >640 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data from a 2019 study.[8][9]

Antimicrobial Activity

Both furan and benzoic acid derivatives have been extensively studied for their antimicrobial properties.[1][10] Derivatives of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid have shown activity against various bacterial strains.[11][12][13] Furan-containing compounds have demonstrated broad-spectrum antifungal activity.[14]

The following tables summarize the minimum inhibitory concentrations (MIC) for relevant classes of compounds.

Antibacterial Activity of Benzoic Acid Derivatives

| Compound Class | Bacterium | MIC (µg/mL) |

| 2-chlorobenzoic acid derivatives | Escherichia coli | Varies |

| 2-chloro-5-nitrobenzoic acid derivative 1 | Staphylococcus aureus | - |

| 2-chloro-5-nitrobenzoic acid derivative 1 | Escherichia coli | - |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 |

Specific MIC values for the first two classes are highly dependent on the specific derivative.[12][15][16]

Antifungal Activity of Furan Derivatives

| Compound Class | Fungal Species | MIC (mg/mL) | EC50 (mg/L) |

| 5-arylfuran-2-carboxamide derivative 6 | Candida glabrata | 0.062–0.125 | - |

| 5-arylfuran-2-carboxamide derivative 6 | Candida parapsilosis | 0.125–0.250 | - |

| Thiophene/furan-1,3,4-oxadiazole carboxamide 4i | Sclerotinia sclerotiorum | - | 0.140 ± 0.034 |

Data from various studies.[14][17]

Experimental Protocols

To facilitate the investigation of the proposed mechanisms of action for this compound, detailed protocols for key in vitro assays are provided below.

PARP Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures.[18]

Objective: To determine the in vitro inhibitory activity of the test compound against PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

A fluorescent NAD+ analog or a kit that detects PAR formation

-

Test compound dissolved in DMSO

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in PARP assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the following to each well:

-

PARP assay buffer

-

Activated DNA

-

Recombinant PARP1 enzyme

-

Test compound or control

-

-

Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding β-NAD+ (or the fluorescent analog).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction according to the specific kit instructions (this may involve adding a developer or stop solution).

-

Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits.[19][20]

Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

A fluorometric probe that detects prostaglandin G2

-

Test compound dissolved in DMSO

-

Selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Ibuprofen) as controls

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and controls in COX assay buffer.

-

In separate wells for COX-1 and COX-2, add the following:

-

COX assay buffer

-

Heme

-

Respective COX enzyme (COX-1 or COX-2)

-

Test compound or control

-

-

Pre-incubate at 37°C for 10 minutes.

-

Add the fluorometric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition and IC50 values for both COX-1 and COX-2 to calculate the selectivity index.

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on established methods for assessing influenza neuraminidase susceptibility.[21][22]

Objective: To determine the in vitro inhibitory activity of the test compound against influenza neuraminidase.

Materials:

-

Influenza virus strain (e.g., A/H1N1)

-

Neuraminidase assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Test compound dissolved in DMSO

-

Known neuraminidase inhibitor (e.g., Oseltamivir carboxylate) as a positive control

-

96-well black microplate

-

Fluorescence plate reader

-

Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Add the test compound or control to the wells of a 96-well plate.

-

Add the diluted influenza virus to each well and incubate at 37°C for 30 minutes.

-

Add the MUNANA substrate to all wells to start the enzymatic reaction.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the fluorescence at Ex/Em = 365/450 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This is a standard method for determining the antimicrobial activity of a compound.[23]

Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic or antifungal drug as a positive control

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizations of Signaling Pathways and Workflows

To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.

Caption: Hypothetical PARP1 Inhibition Pathway.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | CoLab [colab.ws]

- 14. mdpi.com [mdpi.com]

- 15. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. mdpi.com [mdpi.com]

- 21. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

The Biological Versatility of Furan-Containing Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks, including those of benzoic acids, has yielded a diverse array of biologically active compounds.[1][2] These hybrid molecules have demonstrated significant potential in a range of therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory applications.[3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of furan-containing benzoic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this promising field.

Antimicrobial Activity

Furan-containing benzoic acid derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of various furan-containing benzoic acid derivatives against different microbial strains.

| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |

| Benzoic Acid Hydrazides | Substituted benzoic acid furan-2-yl-methylene hydrazides | Staphylococcus aureus | Varies (pMICsa up to 1.67) | [4] |

| Bacillus subtilis | Varies (pMICbs up to 2.57) | [4] | ||

| Escherichia coli | Varies (pMICec up to 2.03) | [4] | ||

| Aspergillus niger | Varies (pMICan up to 1.54) | [4] | ||

| Carbamothioyl-Furan-2-Carboxamides | N-(arylcarbamothioyl)furan-2-carboxamide derivatives | Staphylococcus aureus | 270 | [6] |

| Escherichia coli | 300 | [6] | ||

| Fungal Strains | 120.7 - 190 | [6] | ||

| 3-Benzofurancarboxylic Acid Derivatives | Halogenated derivatives | Staphylococcus aureus | 50 - 200 | [1] |

| Candida albicans | >200 | [1] | ||

| 3-Aryl-3-(Furan-2-yl)Propanoic Acids | 3-(Aryl)-3-(furan-2-yl)propanoic acid | Candida albicans | 64 | [5] |

| Staphylococcus aureus | 128 | [5] | ||

| Benzofuran Derivatives from Penicillium crustosum | Compound 1 | Salmonella typhimurium | 12.5 | [7] |

| Escherichia coli | 25 | [7] | ||

| Staphylococcus aureus | 12.5 | [7] | ||

| Compound 2 | Staphylococcus aureus | 25 | [7] | |

| Compound 5 & 6 | Penicillium italicum | 12.5 | [7] | |

| Colletotrichum musae | 12.5 - 25 | [7] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

Test compounds

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

-

Sterile saline (0.85%)

-

Resazurin dye (optional)

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick a few colonies of the test microorganism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in the broth medium directly in the wells of a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the growth can be assessed by measuring the optical density at 600 nm using a microplate reader.

-

The addition of a growth indicator like resazurin can also be used, where a color change indicates microbial growth.[8]

-

Anti-inflammatory Activity

Furan-containing benzoic acids have shown promise as anti-inflammatory agents by modulating key inflammatory pathways and inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3][9][7]

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for the anti-inflammatory activity of selected furan-containing benzoic acid derivatives.

| Compound Class | Specific Derivative | Assay | IC₅₀ (µM) | Reference |

| Benzofuran Derivatives | Compound 1 (from P. crustosum) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [10] |

| Compound 3 (from P. crustosum) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [10] | |

| Compound 2 (from P. crustosum) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 31.5 | [10] | |

| Compound 4 (from P. crustosum) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 42.8 | [10] | |

| Fluorinated Benzofuran Derivatives | Compound 2 | PGE₂ Inhibition (LPS-stimulated macrophages) | 1.92 | [9] |

| Compound 3 | PGE₂ Inhibition (LPS-stimulated macrophages) | 1.48 | [9] | |

| Compound 5 | PGE₂ Inhibition (LPS-stimulated macrophages) | Potent | [9] | |

| Compound 6 | PGE₂ Inhibition (LPS-stimulated macrophages) | Potent | [9] | |

| Compound 2 | NO Inhibition (LPS-stimulated macrophages) | 2.4 | [9] | |

| Compound 3 | NO Inhibition (LPS-stimulated macrophages) | 5.2 | [9] | |

| Furan Hybrid Molecules | H1 - H4 | Inhibition of Albumin Denaturation | 114.31 - 150.99 (µg/mL) | [11] |

Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[3][12]

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce NO production.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples.

-

Determine the percentage of NO inhibition compared to the LPS-treated control and calculate the IC₅₀ value.

-

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[1][13][14][15][16]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

λ-Carrageenan (1% w/v in sterile saline)

-

Test compound and vehicle

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping: Randomly divide the animals into control and treatment groups.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀).

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).

-

Data Analysis:

-

Calculate the paw edema as the difference between the paw volume at time 't' and the initial paw volume (Edema = Vₜ - V₀).

-

Calculate the percentage of inhibition of edema for each treatment group compared to the carrageenan control group.

-

Anticancer Activity

Furan-containing benzoic acids have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][4][12][14][16][17][18][19][20][21][22] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the IC₅₀ values of furan-containing benzoic acid derivatives against several human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furan-based Derivatives | Compound 4 | MCF-7 (Breast) | 4.06 | [4] |

| Compound 7 | MCF-7 (Breast) | 2.96 | [4] | |

| Furan-based Carboxamide | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa (Cervical) | 62.37 (µg/mL) | [18] |